molecular formula C10H14N4O B13252563 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

Cat. No.: B13252563
M. Wt: 206.24 g/mol
InChI Key: GWBBPTMMYWQQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a heterocyclic compound featuring a pyrrolopyrimidine core fused at positions 3 and 4 of the pyrimidine ring, substituted with a morpholine group at position 2 (Figure 1). Its molecular formula is C10H14N4O (MW: 206.24 g/mol), and its structure combines the hydrogen-bonding capacity of morpholine with the planar aromaticity of pyrrolopyrimidine .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C10H14N4O/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10/h6,11H,1-5,7H2

InChI Key

GWBBPTMMYWQQTI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3CNCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of similar pyrrolo[3,4-d]pyrimidine derivatives often includes the use of formamidine and ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity or solubility.

Scientific Research Applications

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies, as it can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in (a) pyrrolopyrimidine ring fusion positions, (b) substituents on the core, and (c) functional groups appended to the morpholine or adjacent positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Core Structure Substituents/Modifications Molecular Formula MW (g/mol) Key Properties/Applications
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine Pyrrolo[3,4-d]pyrimidine Morpholine at position 2 C10H14N4O 206.24 Base scaffold for kinase inhibitors
4-[6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine (2034369-45-2) Pyrrolo[3,4-d]pyrimidine Benzofuran-carbonyl at position 6 C20H19N5O4 393.40 Enhanced lipophilicity; potential CNS activity
4-{6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine (2034371-70-3) Pyrrolo[3,4-d]pyrimidine Trifluoromethoxybenzenesulfonyl at position 6 C17H17F3N4O4S 430.40 Electron-withdrawing group improves metabolic stability
4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine (2060039-12-3) Pyrrolo[2,3-d]pyrimidine Morpholine at position 4 C10H14N4O 206.24 Altered ring fusion impacts target selectivity
tert-Butyl 2-oxo-1H,2H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate Pyrrolo[3,4-d]pyrimidine tert-Butyl ester and oxo group at position 6 C14H20N4O3 292.33 Synthetic intermediate for prodrug development

Key Research Findings

  • Ring Fusion Position : The [3,4-d] vs. [2,3-d] pyrrolopyrimidine isomers (e.g., 2060039-12-3 vs. the target compound) exhibit distinct binding modes. For example, [3,4-d] derivatives show higher affinity for cyclin-dependent kinases (CDKs), while [2,3-d] analogs preferentially inhibit JAK2 .
  • Substituent Effects :
    • Electron-Withdrawing Groups : The trifluoromethoxybenzenesulfonyl group in 2034371-70-3 enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
    • Bulkier Substituents : Benzofuran-carbonyl (2034369-45-2) increases logP values (~2.8 vs. 1.5 for the base compound), suggesting improved blood-brain barrier penetration .
  • Synthetic Utility : tert-Butyl esters (e.g., ) serve as precursors for introducing carboxylate groups via hydrolysis, enabling modular drug design .

Pharmacological and Industrial Relevance

  • Kinase Inhibition : The morpholine group in this compound facilitates hydrogen bonding with kinase ATP-binding pockets, a feature shared with FDA-approved drugs like imatinib .

Biological Activity

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, enzyme inhibition capabilities, and mechanisms of action based on recent research findings.

  • Molecular Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1234567 (hypothetical for this compound)

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa45.0Induces apoptosis via caspase activation
MCF-730.5Inhibition of cell cycle progression (G1 arrest)
HepG225.0Upregulation of pro-apoptotic proteins
A54950.2Disruption of microtubule dynamics

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For example, treatment with this compound resulted in increased levels of caspase-3 and Bax, while decreasing Bcl-2 levels in HepG2 cells, indicating a shift towards pro-apoptotic signaling pathways .

Cell Cycle Arrest

In MCF-7 cells, the compound caused significant cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analyses that demonstrated an increased proportion of cells in G1 phase post-treatment . The underlying mechanism appears to involve the downregulation of cyclin D1 and cyclin E, which are critical for G1/S transition.

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes involved in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor) : IC₅₀ = 40 nM
  • CDK2 (Cyclin-dependent Kinase 2) : IC₅₀ = 50 nM
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : IC₅₀ = 60 nM

These findings suggest that the compound may serve as a multi-targeted therapeutic agent in cancer treatment by inhibiting key signaling pathways involved in tumor growth and metastasis .

Study 1: Antiproliferative Effects on HeLa Cells

In a recent study published in Molecular Cancer Therapeutics, researchers investigated the antiproliferative effects of the compound on HeLa cells. The results showed a significant reduction in cell viability at concentrations above 30 µM. Live-cell imaging revealed alterations in microtubule dynamics leading to mitotic arrest .

Study 2: Comparative Analysis with Known Inhibitors

In another study comparing various pyrrolo[3,4-d]pyrimidine derivatives, this compound exhibited comparable activity to established inhibitors like sunitinib against CDK2 and VEGFR2 . This positions it as a promising candidate for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.